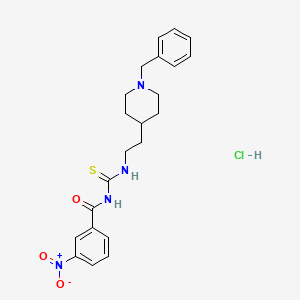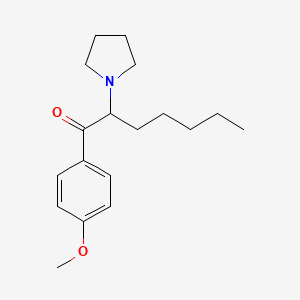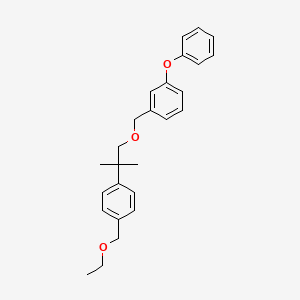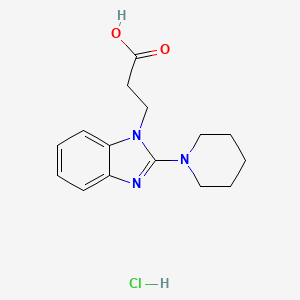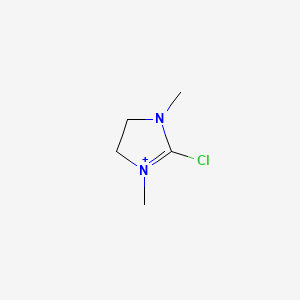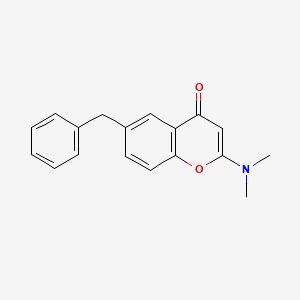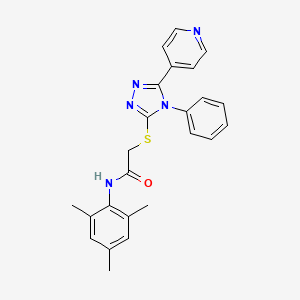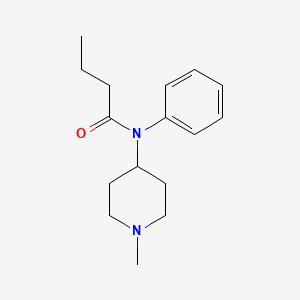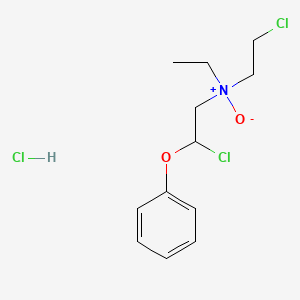
N-(2-Phenoxyethyl)-bis(2-chloroethyl)amine N-oxide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dichloro-2-phenoxytriethylamine N-oxide hydrochloride is a chemical compound that belongs to the class of amine oxides It is characterized by the presence of two chlorine atoms, a phenoxy group, and a triethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dichloro-2-phenoxytriethylamine N-oxide hydrochloride typically involves the reaction of 2,2’-Dichloro-2-phenoxytriethylamine with an oxidizing agent to form the N-oxide. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, under controlled temperature conditions. The resulting N-oxide is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dichloro-2-phenoxytriethylamine N-oxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to the parent amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state amine oxides.
Reduction: 2,2’-Dichloro-2-phenoxytriethylamine.
Substitution: Derivatives with substituted groups replacing the chlorine atoms.
Applications De Recherche Scientifique
2,2’-Dichloro-2-phenoxytriethylamine N-oxide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2,2’-Dichloro-2-phenoxytriethylamine N-oxide hydrochloride involves its interaction with cellular components. The compound can act as an oxidizing agent, leading to the disruption of cellular processes. It may target specific enzymes or proteins, altering their function and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dichloro-2-phenoxytriethylamine: The parent amine without the N-oxide group.
2,2’-Dichloro-2-phenoxytriethylamine N-oxide: The N-oxide form without the hydrochloride salt.
Phenoxytriethylamine derivatives: Compounds with similar structures but different substituents.
Uniqueness
2,2’-Dichloro-2-phenoxytriethylamine N-oxide hydrochloride is unique due to the presence of both the N-oxide and hydrochloride groups, which may confer distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
102433-89-6 |
|---|---|
Formule moléculaire |
C12H18Cl3NO2 |
Poids moléculaire |
314.6 g/mol |
Nom IUPAC |
2-chloro-N-(2-chloroethyl)-N-ethyl-2-phenoxyethanamine oxide;hydrochloride |
InChI |
InChI=1S/C12H17Cl2NO2.ClH/c1-2-15(16,9-8-13)10-12(14)17-11-6-4-3-5-7-11;/h3-7,12H,2,8-10H2,1H3;1H |
Clé InChI |
ARLDKQORFHHAOR-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](CCCl)(CC(OC1=CC=CC=C1)Cl)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


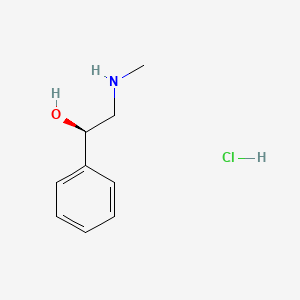
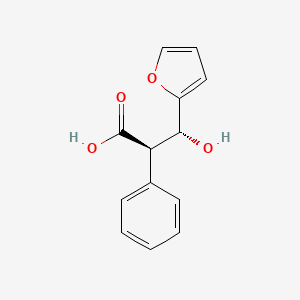
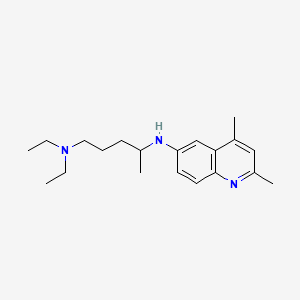
![n-[5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl]-1-methyl-1h-imidazole-4-sulfonamide](/img/structure/B12748492.png)
